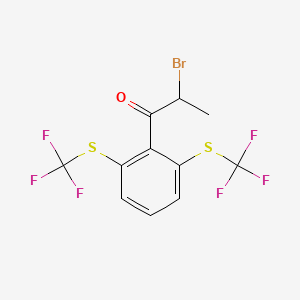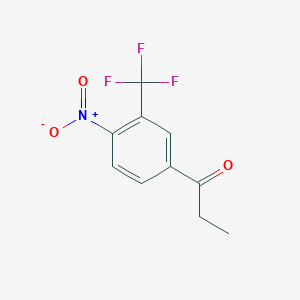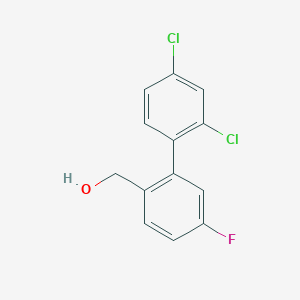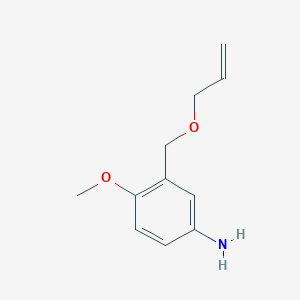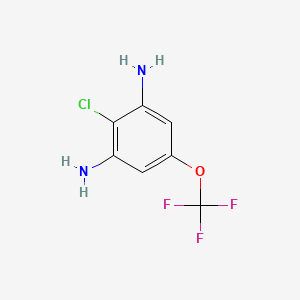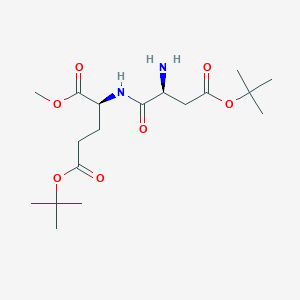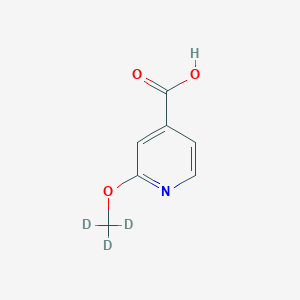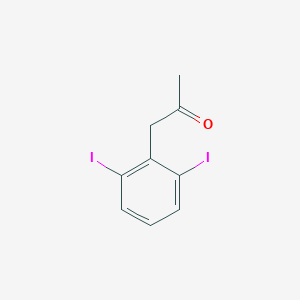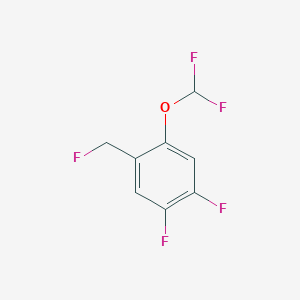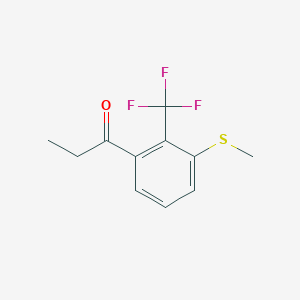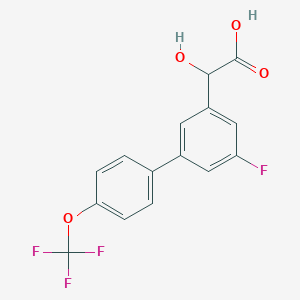
(5-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a biphenyl core substituted with fluorine and trifluoromethoxy groups, along with a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of Fluorine and Trifluoromethoxy Groups: The fluorine and trifluoromethoxy groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Hydroxyacetic Acid Moiety: The hydroxyacetic acid moiety is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a useful tool in biochemical assays and drug discovery.
Medicine
In medicine, (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its potential use in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of (5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. The compound’s fluorine and trifluoromethoxy groups enhance its binding affinity to certain proteins or enzymes, modulating their activity. The hydroxyacetic acid moiety may also participate in hydrogen bonding interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)boronic acid: This compound shares a similar biphenyl core with fluorine and trifluoromethoxy substituents but differs in the presence of a boronic acid group instead of a hydroxyacetic acid moiety.
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)methanol: This compound has a similar structure but contains a methanol group instead of a hydroxyacetic acid moiety.
Uniqueness
(5-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical and biological properties. The hydroxyacetic acid moiety further enhances its versatility, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H10F4O4 |
|---|---|
Molekulargewicht |
330.23 g/mol |
IUPAC-Name |
2-[3-fluoro-5-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-11-6-9(5-10(7-11)13(20)14(21)22)8-1-3-12(4-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI-Schlüssel |
DPBRFOXYPAPXIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(C(=O)O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


